molecular formula C18H24N2O3 B11466248 5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B11466248
M. Wt: 316.4 g/mol
InChI Key: IHZLTVTTYVVGLD-UHFFFAOYSA-N
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Description

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features an indole moiety, a hydroxy group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common approach is to start with the indole derivative, which is then subjected to various chemical transformations to introduce the oxazolidinone ring and other functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxazolidinone ring would yield an amine .

Scientific Research Applications

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxazolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and oxazolidinone-containing molecules. Examples include:

  • 5-methyl-1H-indole-3-carboxylic acid
  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone
  • 3-(2-aminoethyl)indole

Uniqueness

What sets 5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both an indole moiety and an oxazolidinone ring allows for diverse interactions and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H24N2O3/c1-5-17(3)18(4,22)20(16(21)23-17)9-8-13-11-19-15-7-6-12(2)10-14(13)15/h6-7,10-11,19,22H,5,8-9H2,1-4H3

InChI Key

IHZLTVTTYVVGLD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC2=CNC3=C2C=C(C=C3)C)(C)O)C

Origin of Product

United States

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